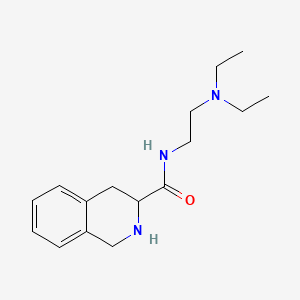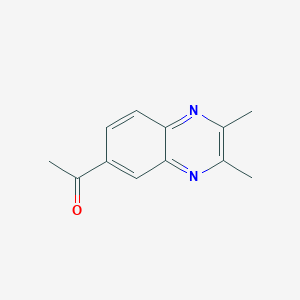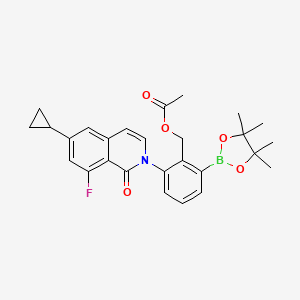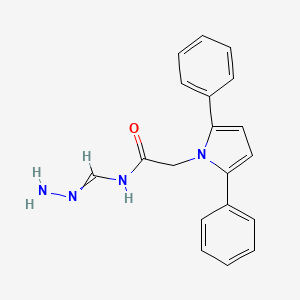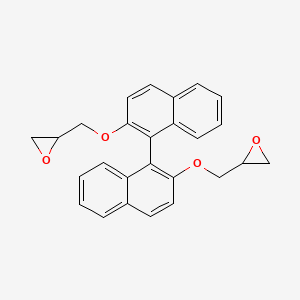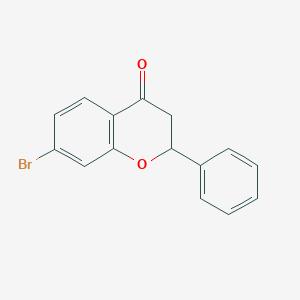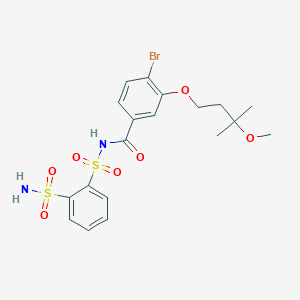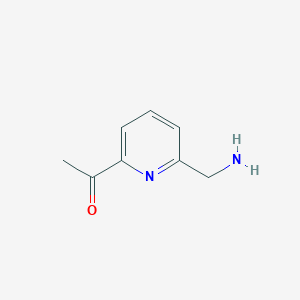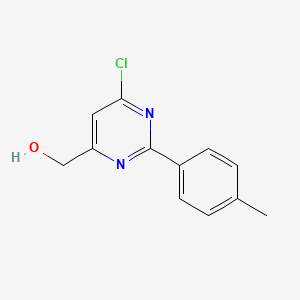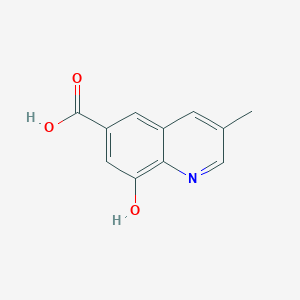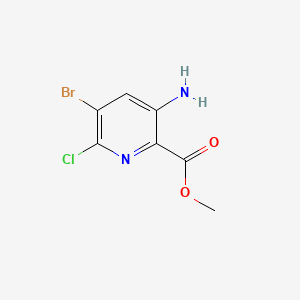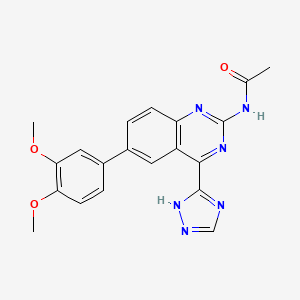
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyaniline, acetic anhydride, and 1,2,4-triazole. The synthesis could involve:
Acetylation: Reacting 3,4-dimethoxyaniline with acetic anhydride to form an acetamido derivative.
Cyclization: Forming the quinazoline ring through cyclization reactions.
Triazole Introduction: Incorporating the triazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the quinazoline ring or the triazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Such as 4-anilinoquinazolines, known for their anticancer properties.
Triazole-Containing Compounds: Like fluconazole, an antifungal agent.
Uniqueness
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinazoline or triazole derivatives.
特性
分子式 |
C20H18N6O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
N-[6-(3,4-dimethoxyphenyl)-4-(1H-1,2,4-triazol-5-yl)quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-11(27)23-20-24-15-6-4-12(13-5-7-16(28-2)17(9-13)29-3)8-14(15)18(25-20)19-21-10-22-26-19/h4-10H,1-3H3,(H,21,22,26)(H,23,24,25,27) |
InChIキー |
MWWQYMSPMKQCDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC)OC)C(=N1)C4=NC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
